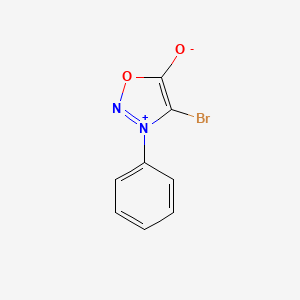

4-Bromo-3-phenylsydnone

Descripción general

Descripción

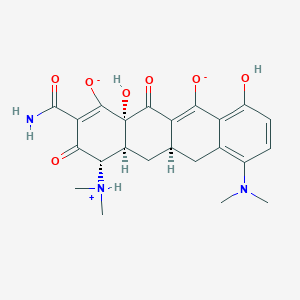

4-Bromo-3-phenylsydnone is a mesoionic compound belonging to the sydnone class of heterocycles. Mesoionic compounds are characterized by their inability to be represented satisfactorily by any one covalent or polar structure, possessing a sextet of electrons associated with the five atoms comprising the ring . Sydnones, including this compound, are known for their unique electronic structures and reactivity, making them valuable in various chemical applications .

Mecanismo De Acción

Target of Action

4-Bromo-3-phenylsydnone is a derivative of sydnones, which are heterocyclic compounds known for their significant biological activities Sydnones in general are known to react in 1,3-dipolar additions, which are used in the development of new prodrugs .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as 1,3-dipolar cycloaddition . This process is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in a five-membered ring . This reaction is smooth and efficient, making it a valuable tool in the synthesis of complex molecular architectures .

Biochemical Pathways

The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may interact with various biochemical pathways involved in the synthesis of new prodrugs .

Pharmacokinetics

The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may have unique pharmacokinetic properties that enhance its bioavailability .

Result of Action

The result of the action of this compound is the formation of a five-membered ring through a 1,3-dipolar cycloaddition . This reaction is a key step in the synthesis of new prodrugs . The specific molecular and cellular effects of this compound’s action would depend on the nature of the prodrug being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the 1,3-dipolar cycloaddition can be affected by the solvent used, the temperature, and the presence of catalysts .

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-phenylsydnone plays a significant role in biochemical reactions due to its mesoionic nature. It interacts with various enzymes, proteins, and other biomolecules through its reactive sites. One of the key interactions involves the enzyme N-bromosuccinimide (NBS), which facilitates the bromination of this compound. This interaction leads to the formation of a bromocarbonylhydrazine species, which further reacts with acetic anhydride to yield 1,3,4-oxadiazol-2(3H)-one derivatives .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of various kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s biological activity increases sharply beyond a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The compound’s interactions with metabolic enzymes can also affect the overall metabolic balance, potentially leading to shifts in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the cell via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. This distribution is crucial for the compound’s biological activity, as it ensures that it reaches the appropriate cellular compartments where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules depending on its subcellular location. For example, localization to the nucleus may enable the compound to modulate gene expression by interacting with transcription factors and chromatin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-3-phenylsydnone can be synthesized through a mechanochemical approach, which involves the use of ball-milling techniques. This method is efficient, time-saving, and reduces the use of organic solvents . The synthesis typically starts with the lithiation of 3-phenylsydnone, followed by bromination to introduce the bromo substituent at the 4-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach offers a scalable and environmentally friendly route that could be adapted for larger-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-phenylsydnone undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.

Cycloaddition Reactions: Sydnones are known for their ability to undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazoles, pyrroles, and furans.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Cycloaddition Reactions: These reactions often require thermal conditions or the use of copper catalysts to facilitate the cycloaddition process.

Major Products Formed:

Aplicaciones Científicas De Investigación

4-Bromo-3-phenylsydnone has several scientific research applications:

Comparación Con Compuestos Similares

3-Phenylsydnone: Lacks the bromo substituent, resulting in different reactivity and applications.

4-Iodo-3-phenylsydnone: Similar to 4-Bromo-3-phenylsydnone but with an iodine substituent, which can influence the compound’s reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of the bromo substituent, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile intermediate for the synthesis of various functionalized heterocycles .

Propiedades

IUPAC Name |

4-bromo-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZKTBQGLPVCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157222 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-09-0 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-Bromo-3-phenylsydnone in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its primary application lies in its ability to undergo palladium-catalyzed alkynylation reactions with various aryl acetylenes. This reaction produces 4-arylethynyl sydnones in good yields [, ]. This methodology offers a valuable route to access a diverse range of substituted sydnone derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: Can you explain the role of this compound in the synthesis of palladium complexes and their catalytic activity?

A2: this compound can be used to generate anionic N-heterocyclic carbenes (NHCs) upon treatment with cyanomethyllithium []. These NHCs can then react with palladium precursors like tetrakis(triphenylphosphine)palladium to form palladium complexes. These palladium complexes, bearing the sydnone-derived NHC ligand, have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions []. This finding highlights the potential of this compound as a precursor for developing new catalysts for important organic transformations.

Q3: What are the advantages of using palladium complexes derived from this compound in Suzuki-Miyaura reactions?

A3: While the provided research doesn't explicitly outline the advantages, it showcases the successful application of these complexes in Suzuki-Miyaura reactions with various substrates, including challenging substrates like 2,5-dibromo-3,4-dinitrothiophene and 1-chloro-2,4-dinitrobenzene []. This suggests that these complexes could potentially offer benefits like improved reactivity, broader substrate scope, or enhanced selectivity compared to other palladium catalysts. Further research is needed to fully evaluate and compare their performance with existing catalysts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)